molecular formula C16H12ClN3OS B4600040 N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B4600040
M. Wt: 329.8 g/mol
InChI Key: YQFCHTQLBYAFON-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazole ring, a pyridine ring, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an analgesic and anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
  • N-(2-bromophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
  • N-(2-chlorophenyl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide

Uniqueness

N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-chlorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-14(15(21)20-13-7-3-2-6-12(13)17)22-16(19-10)11-5-4-8-18-9-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFCHTQLBYAFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 6
N-(2-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

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